5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one

Thermal stability Melting point Procurement specification

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one is a halogenated heterocyclic building block belonging to the thienopyrimidinone family, characterized by a fused thieno[2,3-d]pyrimidine core with bromo substituents at the 5- and 6-positions and an oxo group at the 4-position. It has a molecular formula of C₆H₂Br₂N₂OS and a molecular weight of 309.97 g/mol.

Molecular Formula C6H2Br2N2OS
Molecular Weight 309.97
CAS No. 1239460-82-2
Cat. No. B3032202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one
CAS1239460-82-2
Molecular FormulaC6H2Br2N2OS
Molecular Weight309.97
Structural Identifiers
SMILESC1=NC2=C(C(=C(S2)Br)Br)C(=O)N1
InChIInChI=1S/C6H2Br2N2OS/c7-3-2-5(11)9-1-10-6(2)12-4(3)8/h1H,(H,9,10,11)
InChIKeyVPUOHESABWTXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1239460-82-2) – Compound Identity and Procurement Baseline


5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one is a halogenated heterocyclic building block belonging to the thienopyrimidinone family, characterized by a fused thieno[2,3-d]pyrimidine core with bromo substituents at the 5- and 6-positions and an oxo group at the 4-position . It has a molecular formula of C₆H₂Br₂N₂OS and a molecular weight of 309.97 g/mol . The compound is supplied as a yellow crystalline solid with standard commercial purity of 95% and is typically stored at 2–8°C under nitrogen . This specific dibrominated derivative serves primarily as a versatile synthetic intermediate for sequential cross-coupling chemistry, where the two distinct C–Br bonds offer orthogonal functionalization potential not available in monobrominated or non-halogenated analogs .

Why Generic Substitution of 5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one Fails: Comparator Evidence


Attempts to substitute 5,6-dibromothieno[2,3-d]pyrimidin-4(3H)-one with monobrominated thienopyrimidinones (e.g., 6-bromo- or 5-bromo-analogs) inherently sacrifice one reactive handle, precluding sequential or orthogonal bis-functionalization strategies essential to modern fragment-based and diversity-oriented synthesis workflows . Substitution with the non-halogenated parent core (thieno[2,3-d]pyrimidin-4(3H)-one, CAS 14080-50-3) eliminates cross-coupling capability altogether, requiring additional halogenation steps that introduce process variability . The non-oxo analog 5,6-dibromothieno[2,3-d]pyrimidine (CAS 1841081-51-3) lacks the 4-oxo hydrogen-bond donor/acceptor functionality, which alters both its physicochemical profile and its downstream derivatization pathways, making it a fundamentally different synthetic building block despite apparent structural similarity [1]. These differences render in-class interchange scientifically unsound without explicit re-validation of the synthetic route and final product identity.

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one: Quantitative Differentiation Evidence Against Closest Comparators


Thermal Stability: Decomposition Profile vs. Unsubstituted Core

The target compound decomposes above 250°C without exhibiting a defined melting point , in contrast to the unsubstituted parent core thieno[2,3-d]pyrimidin-4(3H)-one (CAS 14080-50-3), which displays a sharp melting point of 260–265°C . This absence of a defined melting endotherm is consistent with the increased molecular weight and altered crystal packing imposed by the two heavy bromine substituents, and serves as a rapid identity verification check upon receipt.

Thermal stability Melting point Procurement specification Storage conditions

Hydrogen-Bond Donor Capacity: Enabling Downstream Derivatization vs. Non-Oxo Analog

The target compound possesses one hydrogen-bond donor (HBD = 1) contributed by the 3H-tautomeric NH of the pyrimidinone ring , whereas the non-oxo analog 5,6-dibromothieno[2,3-d]pyrimidine (CAS 1841081-51-3) has zero hydrogen-bond donors (HBD = 0) [1]. In fragment-based drug discovery, the presence of at least one HBD is considered critical for establishing specific polar interactions with biological targets and favorably modulates aqueous solubility via the logP–HBD relationship.

Hydrogen-bond donor Physicochemical property Drug-likeness Fragment-based design

Synthetic Route Reproducibility: Documented Two-Step Bromination Protocol vs. Undocumented Alternative Routes

A patent-documented synthetic route (WO2010/91310) for the target compound uses sequential bromination of thieno[2,3-d]pyrimidin-4(3H)-one with Br₂/NaOAc in glacial acetic acid, followed by a second bromine charge under reflux, yielding the product as a yellow solid in 29% yield over two steps with HPLC retention time of 6.19 min and MS confirmation (M⁺ 309, 311, 313) . In contrast, many monobrominated or alternative dihalogenated thienopyrimidinones lack publicly documented, reproducible synthetic protocols with validated analytical endpoints, complicating in-house synthesis verification and quality control.

Synthesis reproducibility Bromination Process chemistry Patent route

Lipophilicity Differential: Computed logP vs. Non-Oxo Analog

The target compound displays a consensus log Po/w of 2.53 (ranging from iLOGP 1.51 to SILICOS-IT 4.18) . In comparison, the non-oxo analog 5,6-dibromothieno[2,3-d]pyrimidine (CAS 1841081-51-3) has an XLogP3-AA of 3.3 [1]. The ~0.8 log unit reduction in lipophilicity for the target compound is attributable to the polar 4-oxo group and associated NH tautomer, which increases topological polar surface area (TPSA = 73.99 Ų) and moderates passive membrane permeability predictions.

Lipophilicity logP Physicochemical property ADME prediction

Biological Target Class Potential: Thienopyrimidinone Scaffold Activity Across Kinase and Dehydrogenase Targets

While the target compound itself lacks published direct biological data, the thieno[2,3-d]pyrimidin-4(3H)-one scaffold class has demonstrated quantifiable activity across multiple therapeutically relevant target classes. Representative C-2 substituted derivatives have shown FGFR1 inhibitory activity of 79.93% at 10 µM (compound L11) with antiproliferative IC₅₀ values of 2.1–3.5 µM in FGFR1-overexpressing cell lines [1]. Other derivatives have achieved EGFR inhibition with IC₅₀ = 0.096 µM [2], and 17β-HSD1 inhibition of 94% at 0.1 µM [3]. The 5,6-dibromo substitution pattern preserves both the 4-oxo pharmacophore and the C-2 position for further derivatization, distinguishing it from scaffolds where substitution patterns occlude key vector positions.

Kinase inhibition FGFR1 17β-HSD1 EGFR Antiproliferative

Dual-Bromine Synthetic Versatility: Sequential Cross-Coupling Capability vs. Monobrominated Analogs

The presence of two bromine atoms at electronically distinct positions (C-5 and C-6 of the thieno ring) on the target compound enables sequential chemoselective cross-coupling strategies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are fundamentally impossible with monobrominated analogs such as 6-bromothieno[2,3-d]pyrimidin-4(3H)-one (CAS 56844-40-7) . The C-5 and C-6 positions exhibit differential reactivity profiles owing to their distinct electronic environments (α vs. β to the sulfur atom and differential conjugation with the pyrimidinone ring), allowing for programmed bis-arylation or sequential arylation/amination without protecting group manipulation [1]. This orthogonal reactivity is a key differentiator for library synthesis applications where two points of diversity are required on the same scaffold.

Cross-coupling Sequential functionalization C–Br reactivity Diversity-oriented synthesis

5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: Core Scaffold for Kinase and Dehydrogenase Inhibitor Elaboration

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has confirmed activity against FGFR1 (79.93% inhibition at 10 µM), EGFR (IC₅₀ = 0.096 µM), and 17β-HSD1 (94% inhibition at 0.1 µM) . Procurement of the 5,6-dibromo derivative provides a fragment core with two reactive handles for parallel or sequential SAR exploration at the C-5 and C-6 vectors while maintaining an open C-2 position for further functionalization, enabling efficient fragment growth campaigns.

Diversity-Oriented Synthesis and Compound Library Construction

The dual bromination at electronically distinct positions (C-5 and C-6) supports chemoselective sequential cross-coupling reactions for rapid generation of 5,6-disubstituted thienopyrimidinone libraries . A single synthetic intermediate can yield diverse bis-arylated, bis-aminated, or mixed aryl/amino products, reducing the number of synthetic steps required for library production and improving overall workflow economy compared to monobrominated building blocks.

Process Chemistry and Route Scouting with Verified Analytical Endpoints

The patent-documented synthesis (WO2010/91310) provides a validated reference route with defined HPLC retention time (6.19 min) and MS signature (M⁺ 309, 311, 313), enabling direct analytical comparison for in-house synthesis verification and impurity profiling . The compound's distinctive thermal decomposition profile (>250°C) offers a rapid identity check, while the known solubility limitations in common organic solvents inform solvent selection during reaction optimization.

Agrochemical Intermediate Development Requiring 4-Oxo Heterocyclic Cores

As identified in supplier technical documentation, this compound serves as a synthetic intermediate for agrochemical development, where the electron-deficient thienopyrimidinone core with dual bromine handles provides a versatile platform for constructing crop protection agents via cross-coupling with aryl, heteroaryl, or amine coupling partners . The 95% standard commercial purity supports direct use in parallel synthesis without additional purification.

Quote Request

Request a Quote for 5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.